4-(2-Morpholinoethyl)benzaldehyde
Description
4-(2-Morpholinoethyl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the para position with a 2-morpholinoethyl group. This compound integrates a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—linked via an ethyl spacer to the benzaldehyde moiety. The morpholinoethyl group enhances solubility in polar solvents and modulates electronic properties, making it valuable in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO2/c15-11-13-3-1-12(2-4-13)5-6-14-7-9-16-10-8-14/h1-4,11H,5-10H2 |
InChI Key |
GUKYBGMRVFCUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde typically involves the reaction of 4-(2-bromoethyl)morpholine with benzaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the benzaldehyde, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-(2-bromoethyl)morpholine, benzaldehyde
Solvent: Anhydrous ethanol
Catalyst: Potassium carbonate
Temperature: Reflux conditions
Time: 12-24 hours
Industrial Production Methods
Industrial production of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(morpholin-4-yl)ethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, low temperature
Major Products Formed
Oxidation: 4-[2-(morpholin-4-yl)ethyl]benzoic acid
Reduction: 4-[2-(morpholin-4-yl)ethyl]benzyl alcohol
Substitution: 4-[2-(morpholin-4-yl)ethyl]-2-nitrobenzaldehyde
Scientific Research Applications
4-[2-(morpholin-4-yl)ethyl]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Similar Benzaldehyde Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituents attached to the benzaldehyde core. Below is a comparative analysis:
Key Observations:
- Electronic Effects: The morpholinoethyl group provides electron-donating properties via the morpholine nitrogen, enhancing reactivity in nucleophilic additions compared to electron-withdrawing groups like trifluoromethyl .
- Solubility: Morpholinoethyl and methoxy-morpholinoethoxy derivatives exhibit improved aqueous solubility relative to non-polar substituents (e.g., bromomethyl) due to polar functional groups .
Physicochemical and Reactivity Profiles
- Stability: Morpholinoethyl-substituted benzaldehydes are less prone to oxidation than 4-hydroxybenzaldehyde derivatives, which are susceptible to air oxidation .
- Reactivity: The morpholinoethyl group facilitates reductive amination reactions, as demonstrated in the synthesis of N-benzyl-O-(2-morpholinoethyl)hydroxylamine . In contrast, 4-(dimethylamino)benzaldehyde participates in condensation reactions to form cyanine dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
